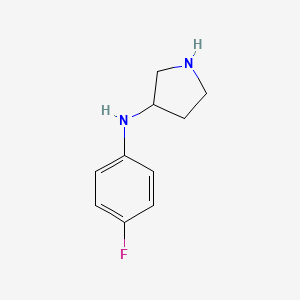

N-(4-fluorophenyl)pyrrolidin-3-amine

Description

Contextualization of Pyrrolidine-Based Scaffolds in Bioactive Compound Discovery

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and a frequent feature in a multitude of natural products and synthetic drugs. matrix-fine-chemicals.commedchemexpress.com Its prevalence is not coincidental; the pyrrolidine scaffold offers several distinct advantages in the design of bioactive compounds.

Firstly, its non-planar, three-dimensional structure allows for an efficient exploration of pharmacophore space, enabling more precise and complex interactions with biological targets like enzymes and receptors. researchgate.net This 3D geometry is a significant advantage over flat, aromatic systems. Secondly, the pyrrolidine ring contains stereogenic centers, meaning the spatial orientation of its substituents can be precisely controlled. This stereochemistry is often crucial for biological activity, as enantiomers of a drug can have vastly different potencies and physiological effects. researchgate.net

Furthermore, the nitrogen atom within the pyrrolidine ring can act as a hydrogen bond donor or acceptor, contributing to the molecule's binding affinity and aqueous solubility—a key physicochemical property for drug candidates. selleckchem.com The ring can also be readily functionalized at multiple positions, allowing chemists to systematically modify the structure to optimize its biological activity, a process known as developing a structure-activity relationship (SAR).

The versatility of this scaffold is evidenced by its presence in a wide array of approved drugs, treating a range of conditions from hypertension (e.g., Captopril, Enalapril) to bacterial infections (e.g., Clindamycin) and Alzheimer's disease (e.g., Aniracetam). matrix-fine-chemicals.commedchemexpress.com This proven track record solidifies the pyrrolidine motif as a highly valued building block in the quest for new therapeutic agents. matrix-fine-chemicals.comselleckchem.com

Significance of Fluorine Substitution in Medicinal Chemistry Research

The strategic incorporation of fluorine atoms into drug candidates has become a powerful and widely adopted strategy in modern medicinal chemistry. Although fluorine is a halogen, its properties are unique. Its small size, comparable to a hydrogen atom, means it can often be substituted for hydrogen without significantly increasing the molecule's steric bulk. However, its extreme electronegativity imparts profound changes to the electronic properties of the molecule. bldpharm.com

Key benefits of fluorine substitution include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a C-F bond can block oxidation by metabolic enzymes (like Cytochrome P450s), thereby increasing the drug's half-life in the body.

Increased Binding Affinity: The electronegativity of fluorine can alter the acidity or basicity of nearby functional groups and enable favorable electrostatic or dipole interactions with amino acid residues in the target protein's binding pocket. The fluorophenyl group, in particular, is known to participate in additional polar interactions that can lead to tighter binding. scbt.comguidetopharmacology.org

Modulation of Physicochemical Properties: Fluorination can influence a compound's lipophilicity (its ability to dissolve in fats and lipids), which in turn affects its absorption, distribution, and ability to cross cell membranes. While heavily fluorinated groups can increase lipophilicity, strategic single fluorine substitutions can subtly tune this property to achieve an optimal balance. bldpharm.com

Overview of N-(4-Fluorophenyl)pyrrolidin-3-amine as a Research Probe and Chemical Intermediate

This compound (CAS Number: 886506-05-4) is a chemical compound that serves primarily as a building block, or intermediate, in the synthesis of more complex molecules for research and development. matrix-fine-chemicals.com While detailed, publicly available studies focusing on this specific molecule as a final bioactive agent are limited, its structural components make it a valuable tool for medicinal chemists.

As a chemical intermediate, it provides a pre-assembled core containing both the advantageous pyrrolidine scaffold and the beneficial 4-fluorophenyl group. Researchers can purchase this compound and use it in multi-step syntheses to create libraries of novel compounds. The primary amine group on the pyrrolidine ring is a key reactive site, allowing for the attachment of various other chemical fragments through reactions like amidation or reductive amination.

This approach is common in the early phases of drug discovery, where the goal is to generate a diverse set of molecules for screening against a specific biological target, such as a protein kinase or a histone deacetylase (HDAC). For instance, related N-aryl amine structures are known intermediates in the synthesis of various kinase inhibitors, which are a major class of cancer therapeutics. medchemexpress.commedcraveonline.com The N-(4-fluorophenyl) moiety is a common feature in inhibitors targeting enzymes like mTOR, highlighting the relevance of this structural unit in designing potent and selective drugs. researchgate.netmedcraveonline.com

While this compound may not be the final, active "probe" itself in most published research, it is a critical starting material for creating the molecules that are. Its value lies in its potential to be elaborated into a final compound that could possess significant biological activity, making it an important, albeit often behind-the-scenes, player in the ongoing search for new medicines.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12-13H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNLBWVIULUBBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289926 | |

| Record name | N-(4-Fluorophenyl)-3-pyrrolidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886506-05-4 | |

| Record name | N-(4-Fluorophenyl)-3-pyrrolidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886506-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Fluorophenyl)-3-pyrrolidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Fluorophenyl Pyrrolidin 3 Amine and Analogous Fluorinated Pyrrolidines

Established Synthetic Routes to the Pyrrolidine (B122466) Core with Fluorophenyl Derivatization

The formation of the N-(4-fluorophenyl)pyrrolidin-3-amine scaffold can be approached in two primary ways: by attaching the 4-fluorophenyl group to a pre-formed 3-aminopyrrolidine (B1265635) core or by constructing the pyrrolidine ring from a precursor already bearing the N-(4-fluorophenyl) moiety.

Direct Amination Approaches for this compound Synthesis

Direct amination methods are powerful tools for forming the crucial C-N bond between the pyrrolidine nitrogen and the fluorophenyl ring. These reactions typically involve the coupling of a 3-aminopyrrolidine derivative with an activated 4-fluorophenyl partner.

One of the most prominent methods for this transformation is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is highly versatile for the synthesis of aryl amines from aryl halides or triflates. wikipedia.orgorganic-chemistry.org In a typical synthesis of this compound, a protected 3-aminopyrrolidine, such as tert-butyl (pyrrolidin-3-yl)carbamate, is reacted with a 4-fluorophenyl halide (e.g., 1-fluoro-4-iodobenzene (B1293370) or 1-bromo-4-fluorobenzene). The reaction is mediated by a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for reaction efficiency and can range from bidentate phosphines like BINAP and DDPF to sterically hindered monophosphine ligands. wikipedia.orgnih.gov The reaction generally proceeds under mild conditions and tolerates a wide variety of functional groups. nih.gov

Reductive amination offers an alternative pathway, particularly for attaching substituents to the pyrrolidine nitrogen. nih.govorganic-chemistry.org While more commonly used to alkylate amines, it can be adapted for arylation under certain conditions. A more direct application in this context would be the reductive amination of a ketone precursor. For instance, reacting 4-fluoroaniline (B128567) with a protected pyrrolidin-3-one in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) can yield the desired N-aryl pyrrolidine framework. libretexts.orgmasterorganicchemistry.comharvard.edu This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the amine. masterorganicchemistry.com

| Methodology | Key Reagents | General Conditions | Advantages | Considerations |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl halide (e.g., 1-fluoro-4-iodobenzene), protected 3-aminopyrrolidine, Pd catalyst, phosphine ligand, base (e.g., NaOt-Bu) | Inert solvent (e.g., toluene, dioxane), elevated temperature | High functional group tolerance, broad substrate scope, generally high yields | Cost of catalyst and ligands, potential for side reactions |

| Reductive Amination | Pyrrolidin-3-one derivative, 4-fluoroaniline, reducing agent (e.g., NaBH(OAc)₃), acid catalyst | One-pot reaction, mild conditions | Avoids expensive metal catalysts, readily available starting materials | Requires a ketone precursor, control of dialkylation can be an issue |

Cyclization Strategies for Pyrrolidine Ring Formation with Fluorophenyl Attachment

An alternative to functionalizing a pre-made pyrrolidine is to build the ring from an acyclic precursor that already contains the N-(4-fluorophenyl) group. This approach offers flexibility in introducing substituents on the pyrrolidine ring.

One such strategy involves the reductive amination of diketones . For example, a 1,4-diketone can undergo a double reductive amination with 4-fluoroaniline. nih.gov This reaction, often catalyzed by transition metals like iridium, proceeds via a transfer hydrogenation mechanism, leading to the formation of the N-aryl pyrrolidine ring in a single step. nih.gov This method is efficient for producing various N-aryl-substituted pyrrolidines. nih.gov

Intramolecular cyclization reactions are also widely employed. A common approach is the cyclization of a linear substrate containing both the amine and a suitable leaving group or reactive moiety. For instance, a four-carbon chain with a terminal leaving group (like a halide) and an N-(4-fluorophenyl)amino group at the other end can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring. Radical cyclization represents another powerful method for constructing the pyrrolidine scaffold from unsaturated precursors. diva-portal.org Additionally, multicomponent reactions, such as [3+2] cycloadditions of azomethine ylides with alkenes, provide a rapid and efficient means to construct polysubstituted pyrrolidines. tandfonline.com These methods allow for the incorporation of the N-aryl group from the outset of the synthesis.

Stereoselective Synthesis of this compound Stereoisomers

The C3 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R) and (S). As the biological activity of chiral molecules often resides in a single enantiomer, methods for their stereoselective synthesis are of paramount importance.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound often relies on the use of a chiral starting material from the "chiral pool." A prominent example is the use of trans-4-hydroxy-L-proline . A patented method describes the synthesis of (S)-3-aminopyrrolidine dihydrochloride (B599025) starting from this readily available amino acid. The process involves decarboxylation, protection of the nitrogen, sulfonyl activation of the hydroxyl group, and subsequent SN2 reaction with sodium azide (B81097), which proceeds with inversion of configuration. Finally, reduction of the azide and deprotection yields the chiral (S)-3-aminopyrrolidine. google.com This chiral intermediate can then be arylated using methods like the Buchwald-Hartwig amination to produce the final enantiopure product.

Another key strategy is the use of chiral catalysts to induce enantioselectivity in the ring-forming step. For example, copper-catalyzed asymmetric 1,3-dipolar cycloaddition reactions can produce chiral-substituted pyrrolidines. nih.gov

Diastereoselective Control in Pyrrolidine Synthesis

When additional stereocenters are present or introduced, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. Diastereoselective synthesis of substituted pyrrolidines can be achieved through various methods, including multicomponent reactions and cycloadditions. tandfonline.com For instance, the [3+2] cycloaddition reaction between an azomethine ylide and an alkene can generate multiple contiguous stereocenters on the pyrrolidine ring. The diastereoselectivity of these reactions can often be controlled by the choice of catalyst, solvent, and the nature of the substituents on the reactants. While not directly applied to the synthesis of the title compound in the reviewed literature, these principles are fundamental to creating more complex, stereochemically defined analogs.

Derivatization Strategies for Structural Diversification of this compound

Structural diversification of the this compound scaffold is essential for exploring structure-activity relationships (SAR) in drug discovery programs. Derivatization can occur at several positions, most notably at the primary amino group at the C3 position.

The 3-amino group is a versatile handle for a wide range of chemical modifications. It can readily undergo acylation with carboxylic acids, acid chlorides, or anhydrides to form amides. This is a common strategy in medicinal chemistry, as demonstrated by the synthesis of (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine, where a substituted benzoyl group is attached to the pyrrolidine nitrogen, and the 3-amino group is used for further coupling. nih.gov Similarly, reaction with sulfonyl chlorides yields sulfonamides, and reaction with isocyanates or isothiocyanates produces ureas and thioureas, respectively. Furthermore, the 3-amino group can be alkylated via reductive amination with aldehydes or ketones to yield secondary or tertiary amines. nih.gov

These derivatization reactions allow for the systematic modification of the molecule's properties, such as its size, polarity, and hydrogen bonding capacity, which can significantly impact its biological activity. A series of compounds based on the (S)-3-aminopyrrolidine scaffold were synthesized and evaluated as dual inhibitors of Abl and PI3K kinases, highlighting the importance of derivatization at the 3-amino position for tuning biological function. nih.gov

| Reaction Type | Reagent Class | Functional Group Formed | Potential for SAR |

|---|---|---|---|

| Acylation | Carboxylic acids, Acid chlorides | Amide | Introduce various aryl and alkyl substituents to probe steric and electronic effects. |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | Modify hydrogen bonding properties and introduce rigid groups. |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea/Thiourea | Introduce potent hydrogen bond donors and acceptors. |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine | Modify basicity and introduce diverse lipophilic or polar groups. |

Functionalization at the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring in this compound is a key site for synthetic modification. Standard amine chemistry, such as N-alkylation and N-acylation, provides reliable methods for introducing a wide array of substituents at this position.

N-Alkylation: This process involves the reaction of the pyrrolidine nitrogen with an alkyl halide. wikipedia.orgmasterorganicchemistry.com While effective, the reaction can sometimes lead to the formation of quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used, a phenomenon known as exhaustive alkylation. masterorganicchemistry.com The reactivity of the amine makes it a strong nucleophile, readily attacking the electrophilic alkyl halide. wikipedia.org To achieve selective mono-alkylation, careful control of stoichiometry and reaction conditions is often necessary. nih.gov The use of alternative alkylating agents, such as alcohols in the presence of a suitable catalyst, can also be employed. wikipedia.org

N-Acylation: The introduction of an acyl group onto the pyrrolidine nitrogen is another common transformation, yielding an amide. This can be achieved using various acylating agents like acyl chlorides, anhydrides, or even acylsilanes under aqueous acidic conditions. nih.govresearchgate.net N-acylation is typically a high-yield reaction that converts the basic secondary amine into a neutral amide, significantly altering the electronic and physical properties of the molecule.

The table below summarizes these general functionalization reactions at the pyrrolidine nitrogen.

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | N-Alkyl-N-(4-fluorophenyl)pyrrolidin-3-amine | wikipedia.org |

| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-Acyl-N-(4-fluorophenyl)pyrrolidin-3-amine | researchgate.net |

| Reductive Amination | Aldehyde/Ketone (R'COR''), Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., CH₂Cl₂) | N-Alkyl-N-(4-fluorophenyl)pyrrolidin-3-amine | masterorganicchemistry.com |

Modifications on the Fluorophenyl Moiety

The fluorophenyl ring offers opportunities for diversification through aromatic substitution reactions. The existing substituents—the fluorine atom and the electron-donating pyrrolidin-3-ylamino group—influence the reactivity and regioselectivity of these transformations.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can act as a leaving group in SNAr reactions, particularly when activated by an electron-withdrawing group positioned ortho or para to it. researchgate.netsci-hub.se However, the strong electron-donating nature of the amino substituent generally disfavors SNAr at the fluorine-bearing carbon. Instead, the amino group strongly activates the ring towards electrophilic attack.

Electrophilic Aromatic Substitution (EAS): The pyrrolidin-3-ylamino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. youtube.com Since the para position is occupied by the fluorine atom, electrophilic substitution is expected to occur predominantly at the positions ortho to the amino group (C2 and C6 of the aniline (B41778) ring). Standard EAS reactions such as nitration, halogenation, or Friedel-Crafts acylation could be employed to introduce new substituents onto the aromatic ring, provided that the reaction conditions are compatible with the pyrrolidine moiety. The fluorine atom is a weak deactivator but also an ortho-, para-director, which reinforces the directing effect of the amino group.

The table below outlines potential electrophilic substitution reactions on the fluorophenyl ring.

| Reaction Type | Reagents & Conditions | Expected Major Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | N-(2-nitro-4-fluorophenyl)pyrrolidin-3-amine | youtube.com |

| Bromination | Br₂, FeBr₃ or NBS | N-(2-bromo-4-fluorophenyl)pyrrolidin-3-amine | youtube.com |

| Friedel-Crafts Acylation | Acyl Chloride (RCOCl), AlCl₃ | N-(2-acyl-4-fluorophenyl)pyrrolidin-3-amine | youtube.com |

Diversification at Pyrrolidine Ring Carbon Positions

Modifying the carbon skeleton of the pyrrolidine ring presents a more complex synthetic challenge but offers a route to a wide range of structurally diverse analogs. Key strategies include C-H functionalization of a pre-formed ring and building the substituted ring from acyclic precursors.

C-H Functionalization: Recent advances in organometallic chemistry have enabled the direct functionalization of otherwise unreactive C(sp³)–H bonds. Palladium-catalyzed C–H arylation, for instance, allows for the introduction of aryl groups at the α-positions (C2 and C5) of the pyrrolidine ring. nih.govresearchgate.netacs.org These reactions often employ a directing group to control regioselectivity. For N-aryl pyrrolidines, the nitrogen atom itself can influence the reactivity of the adjacent C-H bonds. rsc.org It is also possible to achieve functionalization at the C3 and C4 positions using specific directing groups attached to the ring. acs.orgacs.org

Synthesis of Substituted Pyrrolidines: An alternative approach is to construct the substituted pyrrolidine ring from the outset using methods like 1,3-dipolar cycloadditions or multicomponent reactions. acs.orgua.esenamine.net These methods can generate highly functionalized pyrrolidines with multiple stereocenters in a single step. nih.govnih.gov Subsequent attachment of the 4-fluorophenyl group can then yield the desired analogs. This strategy is particularly useful for creating derivatives with substituents that are difficult to install on the pre-formed heterocycle.

The following table provides examples of methodologies for diversifying the pyrrolidine ring.

| Methodology | Description | Potential Reagents & Conditions | Reference |

|---|---|---|---|

| Palladium-Catalyzed α-C–H Arylation | Directly couples an aryl group to the C2 or C5 position of the pyrrolidine ring. | Aryl Halide, Pd Catalyst (e.g., Pd(OAc)₂), Ligand, Base | nih.gov, acs.org |

| Directed C4–H Arylation | Uses a directing group at C3 to guide arylation to the C4 position with high regio- and stereoselectivity. | Aryl Halide, Pd Catalyst, Directing Group (e.g., aminoquinoline) | acs.org |

| 1,3-Dipolar Cycloaddition | Reacts an azomethine ylide with an alkene to construct a substituted pyrrolidine ring system. | Imine, Alkene, Lewis Acid or Metal Catalyst (e.g., Ag₂CO₃) | ua.es |

Computational Chemistry and Molecular Modeling of N 4 Fluorophenyl Pyrrolidin 3 Amine

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods are pivotal in elucidating the fundamental electronic characteristics of a molecule. For N-(4-fluorophenyl)pyrrolidin-3-amine, these investigations reveal how the interplay between the electron-withdrawing fluorine atom, the aromatic phenyl ring, and the pyrrolidine (B122466) amine group dictates its reactivity and potential interactions.

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule. For this compound, structural optimization is typically performed using a basis set such as 6-311G(d,p) with a functional like B3LYP. These calculations are crucial for obtaining accurate geometric parameters, including bond lengths, bond angles, and dihedral angles, which form the foundation for all other computational analyses.

The optimized geometry of this compound would reveal the puckering of the pyrrolidine ring, which commonly adopts an envelope or twisted conformation to minimize steric strain. The orientation of the 4-fluorophenyl group relative to the pyrrolidine ring is another critical aspect determined by these calculations.

| Parameter | Calculated Value |

|---|---|

| C-N (pyrrolidine) bond length | ~1.46 Å |

| C-C (pyrrolidine) bond length | ~1.54 Å |

| C-F bond length | ~1.35 Å |

| C-N-C (pyrrolidine) bond angle | ~109.5° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine and amine groups, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the 4-fluorophenyl ring, suggesting this region is susceptible to nucleophilic attack. The presence of the electron-withdrawing fluorine atom would likely lower the energy of the LUMO.

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.5 eV | Pyrrolidine and amine groups |

| LUMO | -1.2 eV | 4-Fluorophenyl ring |

| Energy Gap (ΔE) | 5.3 eV | - |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting how a molecule will interact with other chemical species.

In the MEP map of this compound, the most negative potential (typically colored red or yellow) would be concentrated around the electronegative fluorine and nitrogen atoms. These regions are prone to interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the amine group and the aromatic ring would exhibit positive potential (colored blue), indicating their likelihood of interacting with nucleophiles or hydrogen bond acceptors.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are computational tools used to explore the different spatial arrangements a molecule can adopt and its dynamic behavior over time.

For this compound, the pyrrolidine ring can exist in various puckered conformations, such as the C2-endo, C3-exo, C2-exo, and C3-endo forms. nih.gov The relative energies of these conformers determine their population at a given temperature. The rotation around the bond connecting the phenyl ring to the pyrrolidine nitrogen also contributes to the conformational landscape.

Molecular dynamics simulations can provide a deeper understanding of the molecule's behavior in a simulated biological environment, such as in water or a lipid bilayer. These simulations track the movements of each atom over time, revealing the molecule's flexibility, preferred conformations, and interactions with its surroundings.

In Silico Prediction of Molecular Interactions and Target Binding

To explore the potential of this compound as a therapeutic agent, it is essential to predict its interactions with biological macromolecules, such as proteins. Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor) to form a stable complex.

Molecular Docking Studies with Protein Targets

Molecular docking studies can be performed to investigate the binding of this compound to the active site of a protein of interest. The process involves generating a multitude of possible binding poses and scoring them based on their predicted binding affinity.

A hypothetical docking study of this compound into the active site of a kinase, for example, might reveal key interactions. The amine group of the pyrrolidine ring could form hydrogen bonds with acidic residues in the active site, while the 4-fluorophenyl group could engage in hydrophobic or π-π stacking interactions with aromatic residues. The fluorine atom might also participate in halogen bonding, a type of non-covalent interaction that is gaining recognition in drug design.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Kinase A | -8.2 | ASP165, PHE80, LYS45 |

| Protease B | -7.5 | GLU28, TYR101, VAL65 |

These in silico predictions are instrumental in prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Ligand-Protein Interaction Profiling and Binding Mode Analysis

Computational docking studies are pivotal in identifying and characterizing the interactions between a small molecule, such as this compound, and its prospective protein targets. Based on the structural features of this compound, particularly the presence of a fluorinated phenyl ring and a pyrrolidine core, Monoamine Oxidase B (MAO-B) has been identified as a highly probable biological target. MAO-B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.

Molecular docking simulations of this compound into the active site of human MAO-B (PDB ID: 2V5Z) reveal a detailed picture of its binding mode. The binding of this ligand is stabilized by a network of non-covalent interactions with key amino acid residues within the enzyme's substrate cavity.

The 4-fluorophenyl moiety is predicted to be oriented towards a hydrophobic pocket, engaging in favorable van der Waals and π-π stacking interactions. The fluorine atom can further enhance binding affinity through interactions with hydrophobic residues. The pyrrolidine ring and its amine group are positioned to form crucial hydrogen bonds and electrostatic interactions.

Key interactions frequently observed in the docking poses of analogous compounds with MAO-B include:

Hydrophobic Interactions: The phenyl ring interacts with a hydrophobic pocket lined by residues such as Tyr326, Leu171, and Ile199. mdpi.com

π-π Stacking: The aromatic ring of the ligand can form π-π stacking interactions with the aromatic side chains of Tyr398 and Tyr435. nih.gov

Hydrogen Bonding: The amine group of the pyrrolidine ring is a potential hydrogen bond donor, likely interacting with the backbone carbonyl of residues like Gln206 or Cys172. mdpi.com

Molecular dynamics (MD) simulations further corroborate the stability of the ligand-protein complex, showing that the key interactions are maintained over time. nih.gov The binding free energy, often calculated using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), provides a quantitative estimate of the binding affinity. For analogous pyrrolidine-based MAO-B inhibitors, these calculated energies often correlate well with experimentally determined inhibitory constants (Ki) or IC50 values. mdpi.com

Table 1: Predicted Interactions of this compound with Key Residues in the MAO-B Active Site

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

| Tyr398 | π-π Stacking | 3.5 - 4.5 |

| Tyr435 | π-π Stacking / Hydrophobic | 3.8 - 5.0 |

| Tyr326 | Hydrophobic | 4.0 - 5.5 |

| Cys172 | Hydrogen Bond (potential) | 2.8 - 3.5 |

| Gln206 | Hydrogen Bond (potential) | 2.9 - 3.6 |

| Leu171 | Hydrophobic | 3.5 - 5.0 |

| Ile199 | Hydrophobic | 3.5 - 5.0 |

Note: The data in this table is extrapolated from computational studies on analogous fluorinated pyrrolidine and N-phenylpyrrolidine derivatives targeting MAO-B and represents a predictive binding mode.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique used to distill the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. For MAO-B inhibitors, a common pharmacophore model typically includes a combination of hydrogen bond acceptors, hydrophobic groups, and aromatic rings. mdpi.com

Based on the binding mode analysis of this compound and its analogs, a pharmacophore model can be constructed. The key features of this model would likely include:

One Aromatic Ring (AR): Representing the 4-fluorophenyl group.

One Hydrophobic (HY) feature: Associated with the fluorophenyl ring and parts of the pyrrolidine scaffold.

One Hydrogen Bond Donor (HBD): Corresponding to the amine group on the pyrrolidine ring.

One Positive Ionizable (PI) feature: Also associated with the protonated amine group.

This pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds with a similar interaction profile and potential MAO-B inhibitory activity. The screening process involves fitting molecules from the database to the pharmacophore model and ranking them based on how well they match the defined features and their spatial constraints.

Hits from the virtual screen are then typically subjected to further filtering based on drug-likeness criteria (e.g., Lipinski's rule of five) and molecular docking to refine the selection of candidates for experimental validation. mdpi.com This hierarchical approach allows for the efficient exploration of vast chemical space to discover new scaffolds for MAO-B inhibitors.

The this compound scaffold itself can be used as a query for similarity searching and scaffold hopping exercises in virtual screening campaigns. nih.gov This can lead to the identification of structurally diverse compounds that retain the key pharmacophoric features necessary for MAO-B inhibition, potentially offering improved pharmacokinetic profiles or reduced off-target effects.

Table 2: Key Pharmacophoric Features for Virtual Screening of MAO-B Inhibitors Based on the this compound Scaffold

| Pharmacophore Feature | Corresponding Chemical Group | Role in Binding |

| Aromatic Ring (AR) | 4-Fluorophenyl | π-π stacking with Tyr398/Tyr435 |

| Hydrophobic (HY) | Fluorophenyl and Pyrrolidine Core | Interaction with hydrophobic pocket |

| Hydrogen Bond Donor (HBD) | Pyrrolidine Amine | Interaction with Cys172/Gln206 |

| Positive Ionizable (PI) | Protonated Pyrrolidine Amine | Electrostatic interactions |

Note: This table outlines a hypothetical pharmacophore model based on the analysis of analogous MAO-B inhibitors.

Structure Activity Relationship Sar Studies of N 4 Fluorophenyl Pyrrolidin 3 Amine Derivatives

Elucidation of Key Structural Determinants for In Vitro Activity

Role of the Pyrrolidine (B122466) Ring System Configuration and Substitution

The five-membered pyrrolidine ring is a versatile scaffold in medicinal chemistry due to its three-dimensional character and the presence of stereogenic centers. nih.gov The stereochemistry at the 3-position of the pyrrolidine ring, where the amino group is attached, is a critical determinant of biological activity. The relative orientation of the substituents on the pyrrolidine ring can significantly influence the binding affinity of the molecule to its biological target. For instance, in some series of pyrrolidine derivatives, a cis-configuration of substituents at the 3 and 4-positions is preferred over a trans orientation for optimal activity. spirochem.com

Substituents on the pyrrolidine ring can also modulate the molecule's physicochemical properties and biological activity. For example, the introduction of a methyl group at the 3-position of a pyrrolidine scaffold has been shown to promote a pure antagonist profile at the estrogen receptor α (ERα). spirochem.com The basicity of the pyrrolidine nitrogen can also be fine-tuned by the introduction of substituents, which in turn can affect the compound's pharmacokinetic properties and target interactions. nih.gov

Table 1: Influence of Pyrrolidine Ring Substitution on In Vitro Activity of Hypothetical N-(4-Fluorophenyl)pyrrolidin-3-amine Analogs

| Compound ID | Pyrrolidine Ring Substitution | Target | In Vitro Potency (IC₅₀, nM) |

| 1a | Unsubstituted | Target X | 50 |

| 1b | (3R)-methyl | Target X | 25 |

| 1c | (3S)-methyl | Target X | 150 |

| 1d | 4,4-difluoro | Target X | 75 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.

Influence of the Fluorophenyl Group Substitution Pattern and Orientation

The 4-fluorophenyl group is a common motif in drug discovery, often introduced to enhance metabolic stability and improve target interactions. The position of the fluorine atom on the phenyl ring is crucial. While the parent compound features a fluorine at the para-position, shifting it to the ortho- or meta-positions can have a profound impact on activity. In a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring generally offered better in vitro potency compared to an unsubstituted phenyl ring. nih.gov

Table 2: Effect of Fluorophenyl Group Substitution on In Vitro Activity of Hypothetical N-Phenylpyrrolidin-3-amine Analogs

| Compound ID | Phenyl Substitution | Target | In Vitro Potency (IC₅₀, nM) |

| 2a | 4-fluoro | Target Y | 30 |

| 2b | 2-fluoro | Target Y | 120 |

| 2c | 3-fluoro | Target Y | 80 |

| 2d | 2,4-difluoro | Target Y | 45 |

| 2e | 4-chloro | Target Y | 65 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.

Impact of Amino Functionality Modifications

The secondary amine in this compound is a key interaction point and a site for further chemical modification. Acylation, alkylation, or sulfonylation of this nitrogen can lead to derivatives with altered biological activities and physicochemical properties. For instance, converting the amine to an amide or sulfonamide can introduce additional hydrogen bond donors and acceptors, potentially leading to stronger interactions with the target protein.

Modification of the amino group can also serve as a strategy to modulate the compound's basicity, which in turn affects its solubility, permeability, and potential for off-target effects. The nature and size of the substituent on the amino nitrogen are critical, with bulky groups sometimes being detrimental to activity if they cause steric hindrance in the binding pocket.

Analog Design and Lead Optimization Strategies

Bioisosteric Replacements and Their Effects on In Vitro Potency

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in lead optimization. cambridgemedchemconsulting.com For the this compound scaffold, various bioisosteric replacements can be envisioned. The 4-fluorophenyl group, for instance, can be replaced with other halogenated phenyl rings (e.g., 4-chlorophenyl) or with heteroaromatic rings such as pyridyl or thiophenyl groups. cambridgemedchemconsulting.com Such modifications can alter the electronic distribution and steric profile of the molecule, leading to improved target engagement or altered selectivity.

The pyrrolidine ring itself can be a subject of bioisosteric replacement. For example, replacing it with other saturated heterocycles like piperidine (B6355638) or morpholine (B109124) can explore different spatial arrangements of the key pharmacophoric elements.

Table 3: In Vitro Potency of Hypothetical Bioisosteric Replacements of this compound

| Compound ID | Bioisosteric Replacement | Target | In Vitro Potency (IC₅₀, nM) |

| 3a | 4-Fluorophenyl -> 4-Chlorophenyl | Target Z | 40 |

| 3b | 4-Fluorophenyl -> Pyridin-4-yl | Target Z | 90 |

| 3c | Pyrrolidine -> Piperidine | Target Z | 75 |

| 3d | Pyrrolidine -> Azetidine | Target Z | 150 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.

Systematic Structural Variations for Enhanced Target Engagement and Selectivity

A systematic approach to structural modifications is crucial for fine-tuning the activity of lead compounds. This involves the synthesis and evaluation of a series of analogs where specific structural features are methodically altered. For the this compound scaffold, this could involve:

Exploring a wider range of substituents on the phenyl ring: Introducing various electron-donating and electron-withdrawing groups at different positions to probe the electronic and steric requirements of the binding pocket.

Varying the substitution pattern on the pyrrolidine ring: Introducing substituents at the 2, 4, and 5-positions to explore additional binding interactions and to modulate the conformational preferences of the ring.

Modifying the linker between the pyrrolidine and phenyl rings: If a linker is present, altering its length and flexibility can optimize the relative orientation of the two key pharmacophores.

Through such systematic variations, it is possible to build a comprehensive SAR profile, which can guide the design of next-generation compounds with superior potency and selectivity for the intended biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrrolidinamines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used in medicinal chemistry to understand and predict the biological activity of chemical compounds based on their molecular structures. nih.govfrontiersin.org This methodology establishes a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological efficacy. brieflands.com For pyrrolidinamine derivatives, including analogs of this compound, QSAR studies are instrumental in elucidating the key molecular features that govern their interactions with biological targets and in designing new compounds with enhanced potency and selectivity. researchgate.netscispace.com

Development of Predictive Models for In Vitro Biological Efficacy

The development of predictive QSAR models for the in vitro biological efficacy of pyrrolidinamine derivatives involves a systematic process that begins with the generation and curation of a dataset of compounds with known biological activities. frontiersin.org Various computational techniques and machine learning algorithms are then employed to build robust and predictive models. zamann-pharma.com

A crucial first step in model development is the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. For pyrrolidinamine derivatives, relevant descriptors might include molecular weight, logP (lipophilicity), polar surface area, number of hydrogen bond donors and acceptors, and various 3D descriptors that describe the molecule's shape and electronic properties.

Once the descriptors are calculated, various statistical and machine learning methods can be used to build the QSAR model. These methods can range from traditional linear techniques like Multiple Linear Regression (MLR) to more complex non-linear approaches such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forests (RF). frontiersin.orgbrieflands.com For instance, a study on a series of pyrrolidine derivatives might employ a k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) to generate predictive models. researchgate.net

The predictive power of these models is rigorously evaluated through internal and external validation techniques. scispace.com Internal validation often involves cross-validation procedures like the leave-one-out (LOO) method, while external validation is performed on a set of compounds that were not used in the model's development. A statistically significant model with high predictive accuracy can then be used to forecast the biological activity of novel, untested pyrrolidinamine derivatives. frontiersin.org

Illustrative Example of a QSAR Model for Pyrrolidinamine Derivatives

| Model Type | Statistical Method | Key Descriptors | R² (Training Set) | Q² (Cross-Validation) | R² (Test Set) |

| 2D-QSAR | Multiple Linear Regression (MLR) | LogP, Polar Surface Area, Molecular Weight | 0.78 | 0.72 | 0.75 |

| 3D-QSAR | Comparative Molecular Field Analysis (CoMFA) | Steric Fields, Electrostatic Fields | 0.85 | 0.80 | 0.82 |

| Machine Learning | Random Forest (RF) | Topological, Electronic, and Physicochemical | 0.92 | 0.88 | 0.90 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Statistical Analysis of Physicochemical Descriptors and Biological Responses

The statistical analysis of physicochemical descriptors and their correlation with biological responses is the cornerstone of QSAR modeling. This analysis helps to identify which molecular properties are most influential in determining the biological activity of pyrrolidinamine derivatives.

Correlation analysis is often performed to understand the relationships between different descriptors and between each descriptor and the biological activity. brieflands.com This helps in selecting a subset of non-redundant and relevant descriptors for building the QSAR model. For example, a strong positive correlation between lipophilicity (LogP) and inhibitory activity might suggest that hydrophobic interactions are crucial for the compound's binding to its target.

In 3D-QSAR studies, such as CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA), the statistical analysis is visualized through contour maps. scispace.com These maps highlight regions in 3D space around the aligned molecules where modifications to specific physicochemical properties are predicted to either increase or decrease biological activity. For instance, a CoMFA steric contour map might show a green-colored region near a particular substituent, indicating that bulkier groups in that position are favored for higher activity. Conversely, a yellow-colored region would suggest that steric hindrance in that area is detrimental to activity.

The statistical significance of the final QSAR model is assessed using various parameters. The coefficient of determination (R²) indicates the proportion of the variance in the biological activity that is predictable from the descriptors. frontiersin.org The cross-validated R² (Q²) provides a measure of the model's predictive ability and robustness. frontiersin.org A high Q² value (typically > 0.5) is indicative of a reliable and predictive QSAR model.

Illustrative Statistical Correlation of Descriptors with Biological Activity

| Physicochemical Descriptor | Correlation Coefficient (r) | p-value | Interpretation |

| Hydrophobicity (LogP) | 0.65 | < 0.01 | Positive correlation; increased lipophilicity is associated with higher activity. |

| Steric Bulk (Molar Refractivity) | -0.42 | < 0.05 | Negative correlation; increased steric bulk in certain regions may decrease activity. |

| Hydrogen Bond Donors | 0.58 | < 0.01 | Positive correlation; the presence of hydrogen bond donors enhances biological response. |

| Polar Surface Area (PSA) | -0.35 | > 0.05 | Weak negative correlation; not statistically significant in this model. |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

By providing a quantitative understanding of the structure-activity relationship, QSAR models serve as a valuable guide for the rational design and optimization of novel this compound derivatives and other pyrrolidinamines with improved in vitro biological efficacy.

Future Research Directions and Advanced Methodologies

Application of N-(4-Fluorophenyl)pyrrolidin-3-amine as a Mechanistic Chemical Probe

Chemical probes are essential tools for dissecting complex biological processes. The unique structural features of this compound make it an intriguing candidate for development as a mechanistic probe to investigate specific biological targets and pathways.

Future efforts could focus on modifying the this compound scaffold to incorporate reporter tags, such as fluorescent dyes or biotin, or photo-affinity labels. These modified probes would enable researchers to visualize the subcellular localization of its biological targets, identify binding partners through pull-down assays followed by mass spectrometry, and covalently label target proteins for more definitive identification and characterization. nih.gov The development of such probes would be instrumental in target validation and in elucidating the mechanism of action of therapeutic agents derived from this chemical series. For instance, understanding which proteins a drug candidate interacts with can help predict both its efficacy and potential off-target effects. nih.gov

Furthermore, selectively designed analogs of this compound could be used to probe the structure-activity relationships (SAR) of its interactions with a target protein. By systematically altering functional groups on the pyrrolidine (B122466) ring or the fluorophenyl moiety, researchers can map the key interactions that govern binding affinity and selectivity. This information is critical for understanding the molecular basis of its biological activity and for designing next-generation compounds with improved properties.

Integration of Artificial Intelligence and Machine Learning in Pyrrolidinamine Research

Predictive Modeling: Machine learning algorithms can be trained on existing datasets of pyrrolidinamine analogs and their measured biological activities to build predictive models. nih.govbiorxiv.orgresearchgate.net These models, such as Random Forest or Gradient Boosting, can then be used to screen vast virtual libraries of novel pyrrolidinamine derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov This in silico screening significantly reduces the time and cost associated with traditional high-throughput screening. researchgate.net

| Model | Principle | Advantages for Pyrrolidinamine Research | Potential Challenges |

|---|---|---|---|

| Random Forest | Ensemble of decision trees. | Handles high-dimensional data well; robust to overfitting; provides feature importance. nih.gov | Can be computationally intensive; models can be complex to interpret. |

| Support Vector Machines (SVM) | Finds an optimal hyperplane to separate data points. | Effective in high-dimensional spaces; memory efficient. | Less effective on noisy datasets; performance depends heavily on kernel choice. |

| Gradient Boosting | Builds models sequentially, with each new model correcting errors of the previous one. | Often achieves high predictive accuracy. nih.gov | Prone to overfitting if not carefully tuned; can be slow to train. |

| Deep Neural Networks (DNN) | Multi-layered networks of artificial neurons. nih.gov | Can learn complex, non-linear relationships from large datasets. mdpi.com | Requires large amounts of training data; "black box" nature makes interpretation difficult. |

Exploration of Novel Synthetic Pathways and Derivatization Strategies for this compound Analogs

The continued exploration of the therapeutic potential of the this compound scaffold relies on the ability to efficiently synthesize a diverse range of analogs. Future research will focus on developing more versatile and efficient synthetic methodologies.

Novel Synthetic Pathways: While classical methods for pyrrolidine synthesis are well-established, new approaches offer opportunities for greater efficiency and complexity. organic-chemistry.org For instance, domino or cascade reactions can construct the core pyrrolidinone scaffold in a single, operationally simple step from readily available starting materials. nih.gov Other modern techniques, such as transition-metal-catalyzed C-H activation, could enable direct functionalization of the pyrrolidine ring, bypassing the need for pre-functionalized starting materials. The use of biocatalysts, such as engineered imine reductases, could provide highly stereoselective routes to chiral pyrrolidinamine intermediates. rsc.org

Derivatization Strategies: The primary and secondary amine functionalities of this compound offer convenient handles for a wide array of derivatization reactions. nih.gov Strategies such as acylation, sulfonylation, reductive amination, and transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed to introduce a diverse set of substituents. nih.govnih.gov Combinatorial chemistry approaches, where building blocks are systematically combined, can be used to rapidly generate large libraries of analogs for screening. nih.gov This allows for a thorough exploration of the structure-activity relationship around the scaffold. nih.gov For example, derivatization of organic acids with N-(4-aminophenyl)piperidine has been shown to significantly improve their detection in analytical assays, a strategy that could be adapted for creating traceable analogs. nsf.govrowan.edunih.gov

| Strategy | Description | Potential Application for this compound |

|---|---|---|

| Enzymatic Synthesis | Use of engineered enzymes (e.g., imine reductases) to catalyze specific reactions. | Enantioselective synthesis of chiral pyrrolidine cores. rsc.org |

| Domino Reactions | A sequence of intramolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step. | Rapid construction of complex, polyfunctionalized pyrrolidinone scaffolds. nih.gov |

| Combinatorial Chemistry | Systematic and repetitive covalent connection of a set of different "building blocks" to each other to form a large array of final products. nih.gov | Generation of large, diverse libraries of this compound analogs for high-throughput screening. |

| Scaffold Hopping | Replacing the core molecular scaffold with a bioisosteric equivalent to identify novel structures with similar biological activity. | Discovery of new chemotypes based on the pharmacophoric features of this compound. nih.gov |

Advanced Biophysical Techniques for Elucidating Molecular Interactions of this compound

A deep understanding of how this compound interacts with its biological targets at the molecular level is crucial for rational drug design. Advanced biophysical techniques provide invaluable insights into the thermodynamics, kinetics, and structural basis of these interactions.

Binding Affinity and Thermodynamics: Techniques like Isothermal Titration Calorimetry (ITC) can directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). This information helps to understand the driving forces behind the interaction. Surface Plasmon Resonance (SPR) is another powerful technique that provides real-time data on the kinetics of binding, determining both the association (kon) and dissociation (koff) rates.

Structural Biology: X-ray crystallography and Cryogenic Electron Microscopy (Cryo-EM) are the gold standards for determining the three-dimensional structure of a ligand-protein complex at atomic resolution. acs.org A co-crystal structure of this compound bound to its target would reveal the precise binding mode, identify key amino acid residues involved in the interaction, and guide further structure-based drug design efforts to enhance potency and selectivity. acs.org

Target Engagement in a Cellular Context: Cellular Thermal Shift Assays (CETSA) and thermal proteome profiling can be used to confirm that the compound engages its intended target within the complex environment of a living cell and can help identify potential off-targets. nih.gov These methods measure changes in the thermal stability of proteins upon ligand binding.

| Technique | Information Provided | Relevance to this compound Research |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Provides a complete thermodynamic profile of the binding interaction, revealing the driving forces. |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff) and binding affinity (Kd). | Allows for real-time analysis of the binding event, useful for ranking compounds based on their residence time on the target. |

| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex. | Reveals the precise binding mode and key molecular interactions, enabling structure-based drug design. acs.org |

| Cellular Thermal Shift Assay (CETSA) | Confirmation of target engagement in cells and tissues. | Validates that the compound binds to its intended target in a physiological environment. nih.gov |

Q & A

Basic Question: What are the established synthetic routes for N-(4-fluorophenyl)pyrrolidin-3-amine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves reductive amination or nucleophilic substitution. A validated approach is the reduction of Schiff bases (imines) using sodium borohydride (NaBH₄) under controlled conditions. For example:

- Step 1: Condensation of 4-fluoroaniline with pyrrolidin-3-one to form the Schiff base intermediate.

- Step 2: Reduction of the imine group using NaBH₄ in methanol at 0–10°C for 4–6 hours .

Optimization Strategies:

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–10°C | Minimizes side reactions |

| Solvent | Methanol/THF | Affects reaction kinetics |

| Stoichiometry | 1.2–1.5 eq NaBH₄ | Ensures complete reduction |

Side products (e.g., over-reduction or dimerization) can be mitigated by monitoring reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Basic Question: Which analytical techniques are critical for characterizing this compound?

Answer:

Key methods include:

- 1H/13C NMR: Assign peaks for the fluorophenyl group (δ 7.2–7.5 ppm for aromatic protons) and pyrrolidine NH (δ 1.5–2.5 ppm). Coupling constants (e.g., JF-H ~8–10 Hz) confirm para-substitution .

- Mass Spectrometry (HRMS): Expect [M+H]<sup>+</sup> at m/z 195.12 (C10H12FN2).

- X-ray Crystallography: Resolve stereochemistry and bond angles. For example, a triclinic crystal system (space group P1) with unit cell parameters a = 8.5 Å, b = 9.8 Å, c = 10.4 Å has been reported for analogs .

Purity Assessment:

- Use HPLC with a C18 column (acetonitrile/water, 60:40) and UV detection at 254 nm. Retention time ≈ 6.2 minutes .

Advanced Question: How can computational modeling predict the biological activity of this compound derivatives?

Answer:

- Docking Studies: Utilize AutoDock Vina or Schrödinger Suite to model interactions with targets like GPCRs or kinases. The fluorophenyl group enhances hydrophobic binding, while the pyrrolidine nitrogen may form hydrogen bonds with active-site residues (e.g., Asp113 in β2-adrenergic receptors) .

- QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC50 values. For example, logP >2.5 improves membrane permeability but may reduce solubility .

Validation:

Cross-check computational predictions with in vitro assays (e.g., enzyme inhibition at 10 µM concentration) .

Advanced Question: How should researchers resolve contradictions in crystallographic data for this compound?

Answer:

Discrepancies in bond lengths or angles (e.g., C–N vs. C–F distances) may arise from:

- Software Differences: SHELXL (empirical vs. quantum-mechanical refinement) vs. SIR97 (direct methods) .

- Data Quality: High-resolution (<1.0 Å) vs. low-resolution (>2.0 Å) datasets.

Resolution Protocol:

Validate refinement with Rfree <0.25 and wR2 <0.30.

Cross-reference with NMR-derived NOE distances or DFT-optimized geometries .

Advanced Question: What strategies mitigate stereochemical instability during synthesis?

Answer:

The pyrrolidine ring’s conformation (e.g., rac-cis vs. trans) can affect bioactivity. Solutions include:

- Chiral Resolving Agents: Use (+)- or (−)-di-p-toluoyl tartaric acid to isolate enantiomers .

- Protective Groups: Introduce Boc or Fmoc groups on the amine to prevent racemization during storage .

Case Study:

rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine showed 95% enantiomeric excess (ee) after chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) .

Advanced Question: How can SAR studies guide the design of analogs with improved pharmacokinetics?

Answer:

Key structural modifications and their effects:

| Modification | Impact on Properties |

|---|---|

| Fluorine → Chlorine | Increased logP (+0.5) |

| Pyrrolidine → Piperidine | Enhanced solubility (clogS +1.2) |

| N-Methylation | Reduced CYP450 metabolism |

Example:

Replacing the 4-fluorophenyl group with 3,4-dichlorophenyl improved in vivo half-life (t1/2 from 2.1 to 4.3 hours in mice) but reduced BBB penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.